Ethyl (4-methoxybenzyl)carbamate
Overview
Description
Ethyl (4-methoxybenzyl)carbamate is an organic compound with the molecular formula C11H15NO3. It is a derivative of carbamic acid, where the hydrogen atom of the carbamate group is replaced by an ethyl group and the nitrogen atom is bonded to a 4-methoxybenzyl group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (4-methoxybenzyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzylamine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature, yielding the desired carbamate product .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-methoxybenzyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine group.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxybenzylamine.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl (4-methoxybenzyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of ethyl (4-methoxybenzyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Ethyl carbamate: A simpler carbamate with similar chemical properties but different applications.
Methyl (4-methoxybenzyl)carbamate: Similar structure but with a methyl group instead of an ethyl group.
Benzyl carbamate: Lacks the methoxy group, resulting in different reactivity and applications
Uniqueness: this compound is unique due to the presence of the 4-methoxybenzyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications where selective inhibition or protection is required .
Properties
IUPAC Name |
ethyl N-[(4-methoxyphenyl)methyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-3-15-11(13)12-8-9-4-6-10(14-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCQWOCBABOZJSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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